Cas no 97421-12-0 (1-(1,1-dimethylethyl)-4-nitro-1H-Pyrazole)

1-(1,1-dimethylethyl)-4-nitro-1H-Pyrazole structure
97421-12-0 structure
Product Name:1-(1,1-dimethylethyl)-4-nitro-1H-Pyrazole
CAS-Nr.:97421-12-0
MF:C7H11N3O2
MW:169.181141138077
MDL:MFCD11845714
CID:751061
PubChem ID:11355708
Update Time:2024-10-25

1-(1,1-dimethylethyl)-4-nitro-1H-Pyrazole Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 1-(1,1-dimethylethyl)-4-nitro-1H-Pyrazole
    • 1-(TERT-BUTYL)-4-NITRO-1H-PYRAZOLE
    • 1H-Pyrazole, 1-(1,1-dimethylethyl)-4-nitro-
    • 1-tert-butyl-4-nitro-1H-pyrazole
    • 1-tert-butyl-4-nitropyrazole
    • 1-(1,1-Dimethylethyl)-4-nitro-1H-pyrazole (ACI)
    • CS-0207669
    • AKOS016001907
    • MFCD11845714
    • FPKZTRHYFSEGRN-UHFFFAOYSA-N
    • BS-24740
    • DB-363796
    • XDA42112
    • 97421-12-0
    • DTXSID50463282
    • SCHEMBL1522012
    • MDL: MFCD11845714
    • Inchi: 1S/C7H11N3O2/c1-7(2,3)9-5-6(4-8-9)10(11)12/h4-5H,1-3H3
    • InChI-Schlüssel: FPKZTRHYFSEGRN-UHFFFAOYSA-N
    • Lächelt: [O-][N+](C1=CN(C(C)(C)C)N=C1)=O

Berechnete Eigenschaften

  • Genaue Masse: 169.085126602g/mol
  • Monoisotopenmasse: 169.085126602g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Schwere Atomanzahl: 12
  • Anzahl drehbarer Bindungen: 2
  • Komplexität: 182
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topologische Polaroberfläche: 63.6Ų

1-(1,1-dimethylethyl)-4-nitro-1H-Pyrazole Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FC13466-10g
1-(tert-butyl)-4-nitro-1H-pyrazole
97421-12-0 95%
10g
$1000 2023-09-07
Fluorochem
221177-250mg
1-(Tert-butyl)-4-nitro-1H-pyrazole
97421-12-0 95%
250mg
£136.00 2022-02-28
Fluorochem
221177-1g
1-(Tert-butyl)-4-nitro-1H-pyrazole
97421-12-0 95%
1g
£263.00 2022-02-28
Fluorochem
221177-5g
1-(Tert-butyl)-4-nitro-1H-pyrazole
97421-12-0 95%
5g
£1013.00 2022-02-28
Alichem
A049002590-5g
1-(Tert-butyl)-4-nitro-1H-pyrazole
97421-12-0 95%
5g
$891.00 2023-08-31
Chemenu
CM126578-1g
1-(tert-butyl)-4-nitro-1H-pyrazole
97421-12-0 95%
1g
$292 2021-08-05
Chemenu
CM126578-1g
1-(tert-butyl)-4-nitro-1H-pyrazole
97421-12-0 95%
1g
$*** 2023-05-04
abcr
AB302113-1 g
1-tert-Butyl-4-nitro-1H-pyrazole; 95%
97421-12-0
1 g
€412.10 2023-07-20
Apollo Scientific
OR019114-1g
1-(tert-Butyl)-4-nitro-1H-pyrazole
97421-12-0
1g
£255.00 2025-02-21
Apollo Scientific
OR019114-5g
1-(tert-Butyl)-4-nitro-1H-pyrazole
97421-12-0
5g
£763.00 2025-02-21

1-(1,1-dimethylethyl)-4-nitro-1H-Pyrazole Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  rt → 80 °C; 3 d, 80 °C; 80 °C → rt
Referenz
N-Phenyl-N'-[4-(5H-pyrrolo[3,2-d]pyrimidin-4-yloxy)phenyl]ureas as novel inhibitors of VEGFR and FGFR kinases
Oguro, Yuya; Miyamoto, Naoki; Takagi, Terufumi; Okada, Kengo; Awazu, Yoshiko; et al, Bioorganic & Medicinal Chemistry, 2010, 18(20), 7150-7163

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  3 d, 80 °C
Referenz
Preparation of fused heterocyclic derivatives, particularly pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-b]pyridines, and their use for treating cancer
, World Intellectual Property Organization, , ,

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  0 °C; 30 min, 0 °C
1.2 Reagents: Water ;  cooled
Referenz
Preparation of heterocyclic ureas as kinase inhibitors useful for the treatment of proliferative diseases
, World Intellectual Property Organization, , ,

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Methanol ;  3 h, 80 °C
Referenz
New Synthetic Equivalent of Nitromalonaldehyde Treatable in Organic Media
Nishiwaki, Nagatoshi; Ogihara, Takuma; Takami, Toshiko; Tamura, Mina; Ariga, Masahiro, Journal of Organic Chemistry, 2004, 69(24), 8382-8386

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  overnight, rt → 80 °C
Referenz
Preparation of isoquinoline derivatives as protein kinase inhibitors
, World Intellectual Property Organization, , ,

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid Solvents: 1,4-Dioxane ;  rt
Referenz
Design and synthesis of novel pyrimidine analogs as highly selective, non-covalent BTK inhibitors
Kawahata, Wataru; Asami, Tokiko; Irie, Takayuki; Sawa, Masaaki, Bioorganic & Medicinal Chemistry Letters, 2018, 28(2), 145-151

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  0 °C; 30 min, 0 °C
1.2 Reagents: Water ;  cooled
Referenz
Preparation of heterocyclic ureas as kinase inhibitors useful for the treatment of proliferative and inflammatory diseases
, World Intellectual Property Organization, , ,

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid Solvents: 1,4-Dioxane ,  Water ;  18 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referenz
Preparation of piperazine-carboxamide derivatives as FGFR2 modulators for treatment of cancers
, World Intellectual Property Organization, , ,

Herstellungsverfahren 9

Reaktionsbedingungen
Referenz
Herbicide containing metribuzin in combination with 1,4-disubstituted pyrazole derivatives
, Federal Republic of Germany, , ,

Herstellungsverfahren 10

Reaktionsbedingungen
Referenz
Salts and solid forms of an FGFR inhibitor and processes of preparing thereof
, United States, , ,

Herstellungsverfahren 11

Reaktionsbedingungen
Referenz
Preparation of dihydropyridopyrimidinyl, dihydronaphthyidinyl and related compounds useful as kinase inhibitors for the treatment of proliferative diseases
, United States, , ,

Herstellungsverfahren 12

Reaktionsbedingungen
Referenz
Preparation of heterocyclic ureas as kinase inhibitors useful for the treatment of proliferative diseases
, United States, , ,

1-(1,1-dimethylethyl)-4-nitro-1H-Pyrazole Raw materials

1-(1,1-dimethylethyl)-4-nitro-1H-Pyrazole Preparation Products

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